

Application Notes and Protocols: Abecomotide in a Preclinical Model of Ulcerative Colitis

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Compound of Interest

Compound Name: Abecomotide

Cat. No.: B1665379

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Audience: Researchers, scientists, and drug development professionals.

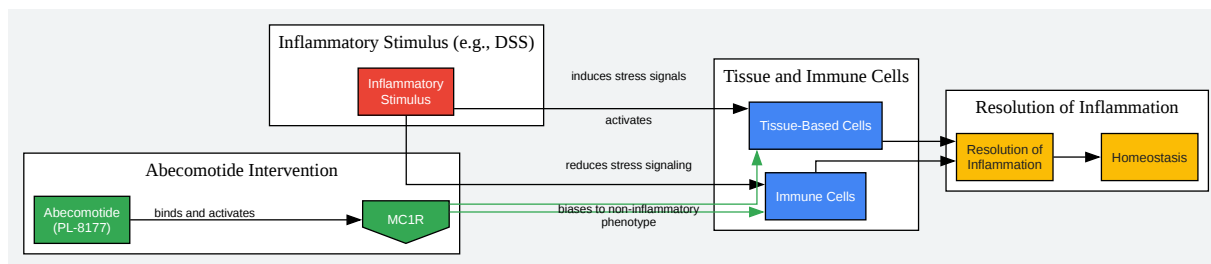
Introduction:

Abecomotide (also known as PL-8177) is a potent and selective synthetic cyclic heptapeptide agonist for the melanocortin 1 receptor (MC1R)[1][2]. The MC1R is involved in modulating inflammatory responses, and its activation is a promising therapeutic strategy for inflammatory and autoimmune diseases[3][4]. Preclinical studies have demonstrated the efficacy of orally administered **Abecomotide** in resolving inflammation in animal models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced colitis in rats[3]. These findings support the investigation of **Abecomotide** as a potential therapeutic for gastrointestinal inflammatory diseases in humans.

This document provides a detailed protocol for evaluating the efficacy of an oral formulation of **Abecomotide** in a DSS-induced rat model of ulcerative colitis, based on published preclinical data.

Signaling Pathway of Abecomotide

Abecomotide exerts its anti-inflammatory effects by activating the MC1R on various cells, including immune and tissue-based cells. This activation leads to a reduction in tissue stress signaling and biases immune cell phenotypes towards a non-inflammatory state, ultimately promoting the resolution of inflammation.



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Abecomotide's anti-inflammatory signaling cascade.

Experimental Protocols

DSS-Induced Colitis Model in Rats

This protocol describes the induction of acute colitis in rats using dextran sulfate sodium (DSS) to evaluate the therapeutic effects of **Abecomotide**.

Materials:

- Male Wistar rats
- Dextran Sulfate Sodium (DSS, 5%) in drinking water
- **Abecomotide** (PL-8177), oral formulation
- Vehicle control (placebo)
- Positive control: Mesalazine (300 mg/kg, oral)
- Standard laboratory animal diet and housing

Procedure:

- Animal Acclimatization: Acclimate male Wistar rats for a minimum of 7 days under standard laboratory conditions.
- Group Allocation: Randomly divide the animals into the experimental groups (n=6 per group) as outlined in the table below.
- Induction of Colitis: Induce colitis by administering 5% DSS in the drinking water for 3 consecutive days. The "Sham" group receives regular drinking water.
- Treatment Administration:
 - On the same day as DSS induction, begin treatment administration.
 - Administer **Abecomotide** orally twice daily (BID) at doses of 20, 50, or 100 μ g/animal .
 - Administer the vehicle control (placebo) to the control group.
 - Administer the positive control, Mesalazine, orally once daily (QD) at 300 mg/kg.
- Monitoring: Monitor the animals daily for clinical signs of colitis, including body weight, stool consistency, and the presence of fecal occult blood.
- Termination and Sample Collection: At the end of the study period, euthanize the animals. Collect colon tissue for macroscopic scoring, weight measurement, histopathological analysis, and molecular analyses (e.g., single nuclei RNA sequencing).

Experimental Groups:

Group	Treatment	DSS Administration
Sham	No Treatment	No
Vehicle Control	Placebo	Yes
Abecomotide (Low Dose)	20 μ g/animal , BID, oral	Yes
Abecomotide (Mid Dose)	50 μ g/animal , BID, oral	Yes
Abecomotide (High Dose)	100 μ g/animal , BID, oral	Yes
Positive Control	Mesalazine (300 mg/kg), QD, oral	Yes

Assessment of Colitis Severity

a. Macroscopic Colon Damage Score:

- Excise the colon and place it on a clean, flat surface.
- Open the colon longitudinally.
- Score the macroscopic damage based on a standardized scoring system that evaluates inflammation, ulceration, and thickening of the colon wall.

b. Histopathological Analysis:

- Fix colon tissue samples in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin.
- Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E).
- Examine the stained sections under a microscope to assess inflammatory cell infiltration, mucosal erosion, and other histological changes.

c. Single Nuclei RNA Sequencing (snRNA-seq):

- Isolate nuclei from fresh colon tissue samples.

- Perform snRNA-seq to characterize the cellular composition and gene expression profiles of the colon tissue in response to DSS and **Abecomotide** treatment.
- Analyze the data to identify changes in immune cell populations and the expression of inflammatory marker genes.

Data Presentation

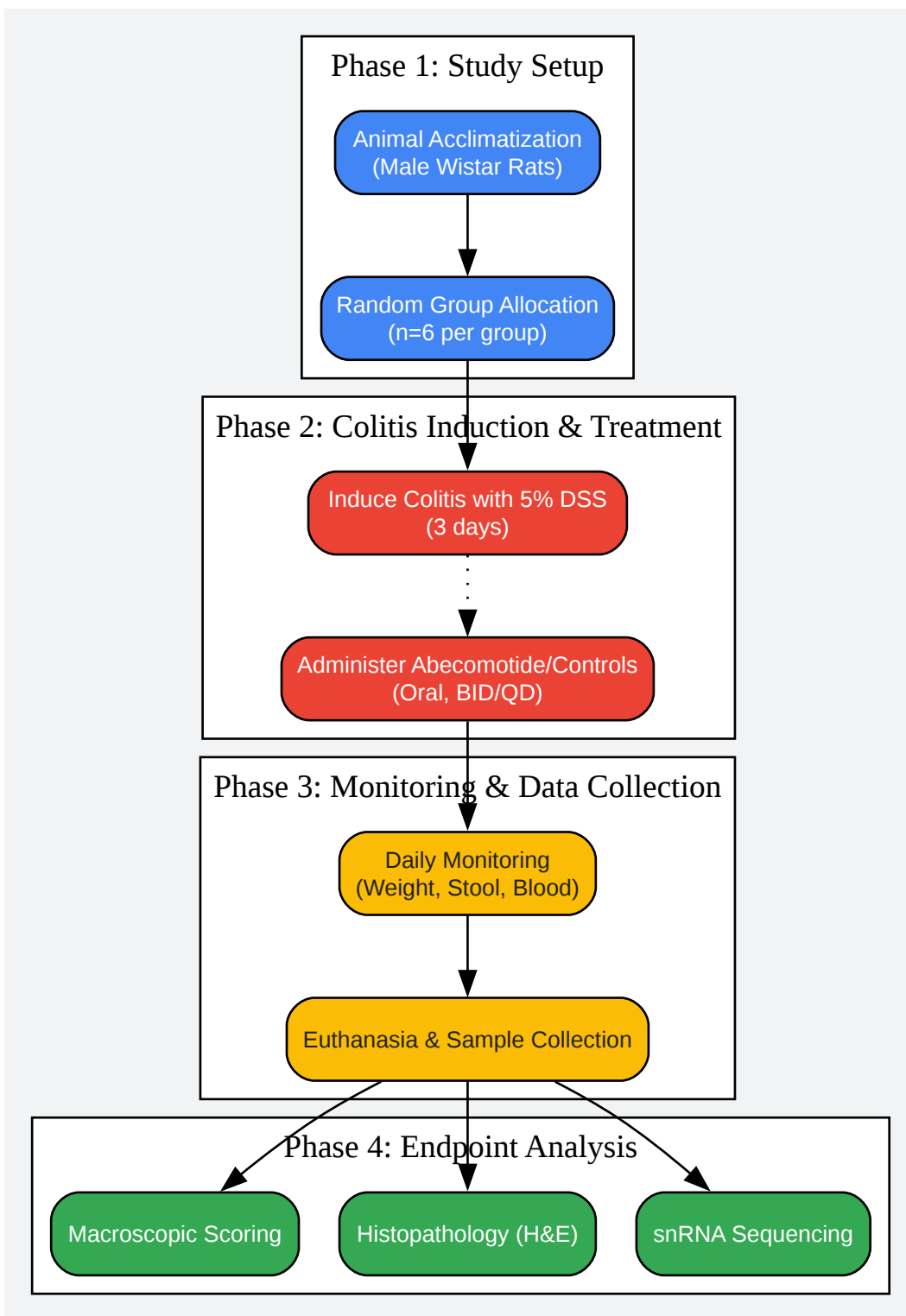
Table 1: Effect of Oral **Abecomotide** on Macroscopic Colon Damage in DSS-Induced Colitis in Rats

Treatment Group	Macroscopic Colon Damage Score (Mean \pm SD)
Vehicle Control	Data Not Quantitatively Available
Abecomotide (50 μ g)	Significantly lower vs. Vehicle
Reference:	

Table 2: Effect of Oral **Abecomotide** on Clinical Parameters in DSS-Induced Colitis in Rats

Parameter	Vehicle Control	Abecomotide (50 μ g)
Colon Weight	Data Not Available	Improved vs. Vehicle
Stool Consistency	Data Not Available	Improved vs. Vehicle
Fecal Occult Blood	Data Not Available	Improved vs. Vehicle
Reference:		

Experimental Workflow Diagram



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Workflow for preclinical evaluation of **Abecomotide**.

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References

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